1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine
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Overview
Description
“1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine” is a chemical compound with the molecular formula C9H17NO4S2. It has an average mass of 267.366 Da and a mono-isotopic mass of 267.059906 Da .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine”, has been a subject of research. Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine” comprises a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Physical And Chemical Properties Analysis
Piperidine, a structural component of “1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine”, is a clear, colorless liquid that is miscible with water and many organic solvents .
Scientific Research Applications
Ethylene Perception and Plant Ripening
One area of research where similar compounds have been studied is in the manipulation of ethylene perception in fruits and vegetables. For example, 1-methylcyclopropene (1-MCP) is an inhibitor of ethylene perception used to investigate the role of ethylene in ripening and senescence, as well as a commercial technology to improve the maintenance of product quality in apples and potentially other fruits and vegetables (Watkins, 2006). This research suggests that modifications to the cyclopropyl and sulfonyl groups, similar to those in the compound of interest, could be relevant for agricultural applications, particularly in post-harvest technology.
Chemical Inhibitors in Human Liver Microsomes
Another research domain involves the use of chemical inhibitors to study cytochrome P450 isoforms in human liver microsomes. Compounds with specific inhibitory effects help decipher the contribution of various CYP isoforms to drug metabolism, potentially reducing drug-drug interactions (Khojasteh et al., 2011). The structural features of 1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine might offer insights into designing selective inhibitors for these enzymes.
Synthesis and Characterization of Novel Compounds
Research on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, for instance, highlights the role of sulfonyl and piperidine groups in creating multifunctional agents for potential pharmaceutical applications (Kaneda, 2020). This suggests a methodology for synthesizing and investigating new compounds with similar structural components for various uses in drug development and organic chemistry.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of compounds with specific chemical functionalities, such as disulfiram and its metabolites, provides a foundation for exploring how modifications to these structures could influence drug action and metabolism (Johansson, 1992). This research area might offer parallels for studying the metabolism and potential therapeutic applications of 1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine.
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with various enzymes and receptors, which play crucial roles in numerous biological processes .
Mode of Action
Piperidine derivatives are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to influence several biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Piperidine derivatives are known to induce various molecular and cellular effects .
Action Environment
Environmental factors are known to significantly influence the action of piperidine derivatives .
properties
IUPAC Name |
1-cyclopropylsulfonyl-4-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S2/c1-15(11,12)8-4-6-10(7-5-8)16(13,14)9-2-3-9/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOHKHGFXNQCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)-4-(methylsulfonyl)piperidine |
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